Cas no 2007366-78-9 (tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-2-azabicyclo2.1.1hexane-2-carboxylate)

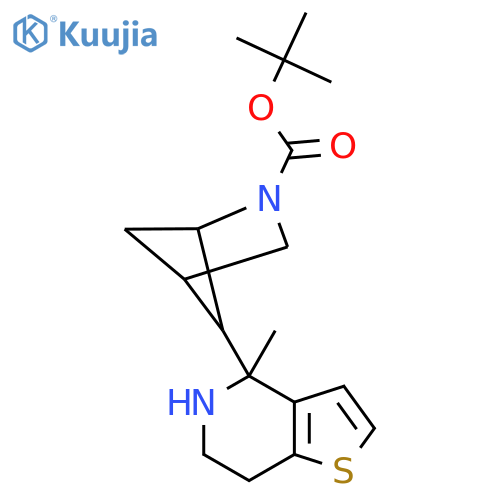

2007366-78-9 structure

商品名:tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-2-azabicyclo2.1.1hexane-2-carboxylate

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-2-azabicyclo2.1.1hexane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-2-azabicyclo2.1.1hexane-2-carboxylate

- tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate

- EN300-1076110

- 2007366-78-9

-

- インチ: 1S/C18H26N2O2S/c1-17(2,3)22-16(21)20-10-11-9-13(20)15(11)18(4)12-6-8-23-14(12)5-7-19-18/h6,8,11,13,15,19H,5,7,9-10H2,1-4H3

- InChIKey: LSYWCGFIWQAZOO-UHFFFAOYSA-N

- ほほえんだ: S1C=CC2=C1CCNC2(C)C1C2CC1CN2C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 334.17149925g/mol

- どういたいしつりょう: 334.17149925g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 506

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 69.8Ų

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-2-azabicyclo2.1.1hexane-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1076110-0.05g |

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2007366-78-9 | 95% | 0.05g |

$888.0 | 2023-10-28 | |

| Enamine | EN300-1076110-1.0g |

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2007366-78-9 | 1g |

$1286.0 | 2023-06-10 | ||

| Enamine | EN300-1076110-10.0g |

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2007366-78-9 | 10g |

$5528.0 | 2023-06-10 | ||

| Enamine | EN300-1076110-5g |

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2007366-78-9 | 95% | 5g |

$3065.0 | 2023-10-28 | |

| Enamine | EN300-1076110-10g |

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2007366-78-9 | 95% | 10g |

$4545.0 | 2023-10-28 | |

| Enamine | EN300-1076110-5.0g |

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2007366-78-9 | 5g |

$3728.0 | 2023-06-10 | ||

| Enamine | EN300-1076110-0.25g |

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2007366-78-9 | 95% | 0.25g |

$972.0 | 2023-10-28 | |

| Enamine | EN300-1076110-2.5g |

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2007366-78-9 | 95% | 2.5g |

$2071.0 | 2023-10-28 | |

| Enamine | EN300-1076110-0.5g |

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2007366-78-9 | 95% | 0.5g |

$1014.0 | 2023-10-28 | |

| Enamine | EN300-1076110-0.1g |

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2007366-78-9 | 95% | 0.1g |

$930.0 | 2023-10-28 |

tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-2-azabicyclo2.1.1hexane-2-carboxylate 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

2007366-78-9 (tert-butyl 5-{4-methyl-4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-2-azabicyclo2.1.1hexane-2-carboxylate) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量